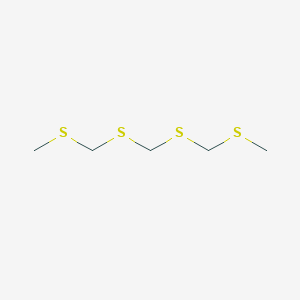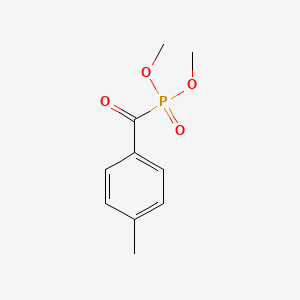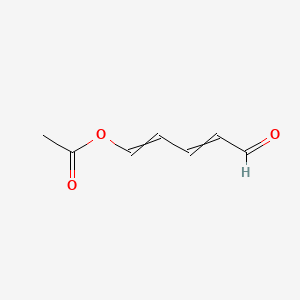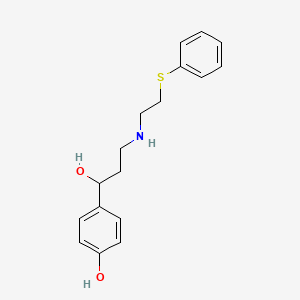
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea is an organic compound that features a urea functional group attached to a 1,3-dithiane ring and a 2-fluoroethyl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea typically involves the reaction of 1,3-dithiane with a suitable isocyanate or urea derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Mild to moderate temperatures (0-50°C) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or continuous flow reactors: To optimize reaction conditions and yield.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion of the dithiane ring to a sulfoxide or sulfone.
Reduction: Reduction of the urea group to an amine.
Substitution: Nucleophilic substitution reactions at the fluoroethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea would depend on its specific biological or chemical target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
1,3-Dithiane derivatives: Compounds with similar dithiane rings but different substituents.
Fluoroethyl ureas: Compounds with similar urea and fluoroethyl groups but different ring structures.
Uniqueness
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea is unique due to the combination of the dithiane ring and the fluoroethyl urea moiety. This combination may impart distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
33021-89-5 |
|---|---|
分子式 |
C7H13FN2OS2 |
分子量 |
224.3 g/mol |
IUPAC名 |
1-(1,3-dithian-5-yl)-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C7H13FN2OS2/c8-1-2-9-7(11)10-6-3-12-5-13-4-6/h6H,1-5H2,(H2,9,10,11) |
InChIキー |
VTDNGYCVOFNHDO-UHFFFAOYSA-N |
正規SMILES |
C1C(CSCS1)NC(=O)NCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)








![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
